molecular formula C6H13F2NO B2685904 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol CAS No. 1601187-63-6

3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol

Cat. No.: B2685904
CAS No.: 1601187-63-6
M. Wt: 153.173
InChI Key: XOBCXUBTYIPPLI-UHFFFAOYSA-N
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Description

3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol is a chemical compound with the molecular formula C6H13F2NO and a molecular weight of 153.17 g/mol . This compound is characterized by the presence of a difluoroethyl group, a methyl group, and an amino group attached to a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol typically involves the reaction of 3-chloropropanol with 2,2-difluoroethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the difluoroethylamino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2,2-Difluoroethyl)(ethyl)amino)propan-1-ol
  • 3-((2,2-Difluoroethyl)(methyl)amino)butan-1-ol
  • 3-((2,2-Difluoroethyl)(methyl)amino)pentan-1-ol

Uniqueness

3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol is unique due to the presence of the difluoroethyl group, which imparts specific chemical properties such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it a valuable compound in various research and industrial applications .

Biological Activity

3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a difluoroethyl group attached to a propanol backbone, which contributes to its unique biological profiles. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them valuable in pharmaceutical applications.

Research indicates that this compound interacts with specific molecular targets within biological systems. These interactions may modulate signaling pathways associated with various physiological responses.

  • Receptor Modulation : The compound has been suggested to act as a selective modulator of certain receptor types, impacting gene expression related to cell proliferation and apoptosis.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Antitumor Activity

One significant area of research is the compound's antitumor activity. Studies have shown that derivatives containing difluoromethyl groups often exhibit enhanced anticancer properties due to their ability to interfere with tumor growth and survival mechanisms.

  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Another promising aspect of this compound is its potential neuroprotective effects. Research has indicated that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

  • Case Study : Animal models treated with the compound showed improved cognitive function and reduced markers of neuroinflammation compared to untreated controls .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicity studies have assessed both acute and chronic exposure effects.

Study TypeDose Range (mg/kg)Observations
Acute Toxicity (Single Dose)0, 10, 100No significant adverse effects noted
Chronic Toxicity (28 Days)0, 10, 30, 100Mild hepatotoxicity at higher doses
Reproductive ToxicityVariousNo teratogenic effects observed

Properties

IUPAC Name

3-[2,2-difluoroethyl(methyl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2NO/c1-9(3-2-4-10)5-6(7)8/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBCXUBTYIPPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601187-63-6
Record name 3-((2,2-difluoroethyl)(methyl)amino)propan-1-ol
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